(2,6-Dichlorophenyl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone
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Overview
Description
1-(2,6-Dichlorobenzoyl)-4-(furan-2-carbonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichlorobenzoyl)-4-(furan-2-carbonyl)piperazine typically involves the following steps:
Acylation of Piperazine: Piperazine is reacted with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form 1-(2,6-dichlorobenzoyl)piperazine.
Furan-2-carbonylation: The intermediate product is then reacted with furan-2-carbonyl chloride under similar conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorobenzoyl)-4-(furan-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzoyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorobenzoyl)-4-(furan-2-carbonyl)piperazine depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dichlorobenzoyl)piperazine: Lacks the furan-2-carbonyl group, potentially altering its biological activity.
4-(Furan-2-carbonyl)piperazine: Lacks the 2,6-dichlorobenzoyl group, which may affect its chemical reactivity and biological properties.
Uniqueness
1-(2,6-Dichlorobenzoyl)-4-(furan-2-carbonyl)piperazine is unique due to the presence of both the 2,6-dichlorobenzoyl and furan-2-carbonyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H14Cl2N2O3 |
---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
[4-(2,6-dichlorobenzoyl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C16H14Cl2N2O3/c17-11-3-1-4-12(18)14(11)16(22)20-8-6-19(7-9-20)15(21)13-5-2-10-23-13/h1-5,10H,6-9H2 |
InChI Key |
MKYABGGONWNRHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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